Veliflapon

Description

Historical Context of 5-Lipoxygenase Activating Protein (FLAP) Inhibitors

The discovery and development of FLAP inhibitors represent a significant chapter in the effort to modulate inflammatory responses mediated by leukotrienes.

Initial Discovery and Development Efforts

The 5-lipoxygenase (5-LO) pathway, responsible for leukotriene synthesis, became a target for drug development due to the implication of leukotrienes in various inflammatory diseases acs.org. Early development of FLAP inhibitors, including compounds like MK-886, MK-591, and BAY-X-1005 (veliflapon), concentrated on inhibiting this pathway nih.govnih.gov. These initial efforts aimed to block leukotriene production as a therapeutic strategy nih.govnih.gov.

Original Therapeutic Focus in Respiratory Conditions

The early development of FLAP inhibitors, including this compound, primarily focused on the treatment of respiratory conditions such as asthma nih.govncats.ioclinicaltrialsarena.comtandfonline.com. Leukotrienes are known to contribute significantly to the pathophysiology of asthma by promoting airway inflammation, bronchoconstriction, and mucus production patsnap.comatsjournals.orgmdpi.comwikipedia.orgprimescholars.com. By inhibiting leukotriene synthesis, FLAP inhibitors were expected to manage asthma symptoms more effectively clinicaltrialsarena.compatsnap.com. Preclinical and clinical studies with early FLAP inhibitors in asthma patients showed promising results nih.gov.

Evolution of FLAP Inhibitor Research in Inflammatory Disease

While initially focused on respiratory ailments, the research into FLAP inhibitors has evolved to explore their potential in a broader range of inflammatory diseases nih.govnih.govresearchgate.netacs.org. Given the widespread role of leukotrienes in inflammation, FLAP inhibitors have been investigated for conditions beyond asthma and COPD, including cardiovascular diseases like atherosclerosis, rheumatoid arthritis, inflammatory bowel disease, and psoriasis nih.govnih.govpatsnap.commdpi.com. The understanding of FLAP's critical role as a regulatory protein for the efficient transfer of arachidonic acid to 5-LO has underscored its potential as a therapeutic target for chronic inflammatory conditions requiring anti-leukotriene therapy nih.govnih.govacs.org. Despite promising preclinical and clinical data, no FLAP inhibitor has yet reached the drug approval phase nih.govresearchgate.net. However, the ongoing research and development, particularly with the aid of elucidated 3D structures of FLAP, continue to explore new chemotypes and potential therapeutic applications nih.govresearchgate.net.

This compound's Classification as a Selective FLAP Inhibitor

This compound is characterized as an orally active and selective inhibitor of 5-lipoxygenase activating protein (FLAP) medchemexpress.commedtigo.combiocat.comdcchemicals.com. Its selectivity lies in its ability to inhibit the formation of 5-lipoxygenase-derived metabolites without significantly affecting other pathways of arachidonic acid metabolism, such as those mediated by 12-lipoxygenase or cyclooxygenase ncats.io. This targeted action on FLAP distinguishes it from less specific anti-inflammatory drugs patsnap.com. This compound has been shown to effectively inhibit the synthesis of LTB4 and LTC4 in various cellular and animal models medkoo.commedchemexpress.comncats.io.

Fundamental Rationale for Targeting the Leukotriene Pathway in Preclinical Models

Targeting the leukotriene pathway in preclinical models is based on the well-established role of leukotrienes as key mediators of inflammation and their involvement in the pathophysiology of numerous diseases.

Role of Leukotrienes in Inflammatory Pathophysiology

Leukotrienes are potent pro-inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism atsjournals.orgmdpi.comprimescholars.comnih.govfrontiersin.org. They play pivotal roles in both acute and chronic inflammation and allergic diseases mdpi.comprimescholars.comfrontiersin.org. Different types of leukotrienes exert varied effects. LTB4 is a potent chemoattractant, primarily involved in recruiting neutrophils to sites of inflammation and promoting the production of inflammatory cytokines atsjournals.orgwikipedia.orgfrontiersin.org. The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are known for their effects on smooth muscle contraction, increased vascular permeability, mucus secretion, and the recruitment of eosinophils atsjournals.orgmdpi.comwikipedia.orgprimescholars.com.

In inflammatory diseases such as asthma, leukotrienes contribute to symptoms like bronchoconstriction, increased vascular permeability, and the infiltration of inflammatory cells into the airways patsnap.comatsjournals.orgmdpi.comwikipedia.orgprimescholars.com. Their involvement extends to other conditions like COPD, allergic rhinitis, atopic dermatitis, rheumatoid arthritis, and cardiovascular diseases, where they contribute to the inflammatory cascade nih.govnih.govpatsnap.commdpi.comwikipedia.orgprimescholars.comoup.com. Preclinical models allow researchers to investigate the specific contributions of leukotrienes to disease pathogenesis and evaluate the efficacy of interventions, such as FLAP inhibitors like this compound, in blocking their production and mitigating inflammatory responses oup.com. Studies in preclinical models have demonstrated that inhibiting the 5-LO/LT pathway can attenuate inflammatory processes and disease progression medkoo.commedchemexpress.comacs.orgoup.com.

Table: Inhibition of Leukotriene B4 Synthesis by this compound

| Species | Cell Type | Stimulus | IC50 (µM) | Reference |

| Rat | Leukocytes | A23187 | 0.026 | medkoo.commedchemexpress.commedchemexpress.com |

| Mouse | Leukocytes | A23187 | 0.039 | medkoo.commedchemexpress.commedchemexpress.com |

| Human | Leukocytes | A23187 | 0.22 | medkoo.commedchemexpress.commedchemexpress.com |

| Human | Whole Blood | A23187 | 17.0 (RIA) | ncats.io |

| Human | Whole Blood | A23187 | 11.6 (HPLC) | ncats.io |

Table: Inhibition of Leukotriene C4 Formation by this compound

| Species | Cell Type | Stimulus | IC50 (µM) | Reference |

| Mouse | Peritoneal Macrophages | Opsonized Zymosan | 0.021 | medchemexpress.comncats.io |

Biological Significance of FLAP in Leukotriene Biosynthesis

The 5-lipoxygenase-activating protein (FLAP), encoded by the ALOX5AP gene, is an integral membrane protein that holds critical biological significance in the cellular biosynthesis of leukotrienes. medchemexpress.comslu.sewikipedia.orgebi.ac.uk While FLAP itself does not possess enzymatic activity, it is indispensable for the efficient function of 5-lipoxygenase (5-LO), the key enzyme initiating leukotriene synthesis from arachidonic acid (AA). researchgate.netresearchgate.netmedchemexpress.comslu.sewikipedia.orgplos.orgnih.govebi.ac.ukpnas.org

Upon cellular activation, 5-LO translocates from the nucleoplasm to the nuclear membrane, where it interacts with FLAP. nih.govplos.orgpnas.org FLAP is thought to act as a membrane anchor and a scaffold protein, facilitating the presentation and transfer of the substrate, arachidonic acid, to 5-LO. slu.sewikipedia.orgpnas.org This interaction is crucial for enabling 5-LO to efficiently oxygenate arachidonic acid, leading to the formation of leukotriene A4 (LTA4), the unstable precursor to other leukotrienes like LTB4 and the cysteinyl leukotrienes. researchgate.netresearchgate.netplos.orgnih.gov Studies, including those involving FLAP knockdown, have demonstrated a prominent reduction in 5-LO product formation from endogenous arachidonic acid in the absence of functional FLAP, highlighting its essential role in this pathway. pnas.org

Furthermore, research suggests that FLAP may influence the subsequent steps in leukotriene synthesis. For instance, some findings indicate that FLAP knockdown can reduce the conversion of LTA4 to LTC4, suggesting a potential interplay between FLAP and LTC4 synthase activity, although the precise mechanism requires further investigation. pnas.org

The biological significance of FLAP is underscored by the fact that inhibiting its function effectively blocks the production of both LTB4 and cysteinyl leukotrienes, thereby acting as a broad-spectrum modulator of the leukotriene pathway. researchgate.net This has made FLAP a valuable target for the development of therapeutic agents aimed at mitigating inflammatory responses driven by leukotrienes. researchgate.netnih.gov

Detailed research findings on this compound's effect on leukotriene synthesis in leukocytes from different species illustrate its inhibitory potency on FLAP-dependent pathways. This compound has been shown to inhibit the synthesis of LTB4 in A23187-stimulated leukocytes with varying potencies across species. medchemexpress.commedkoo.com

| Species | IC50 for LTB4 Inhibition (µM) |

| Rat Leukocytes | 0.026 medchemexpress.commedkoo.com |

| Mouse Leukocytes | 0.039 medchemexpress.commedkoo.com |

| Human Leukocytes | 0.22 medchemexpress.commedkoo.com |

These data indicate that this compound is a potent inhibitor of leukotriene synthesis in a concentration-dependent manner by targeting FLAP. medchemexpress.commedkoo.com The role of FLAP in inflammatory diseases has been further supported by genetic evidence linking the ALOX5AP gene to conditions such as myocardial infarction and stroke, reinforcing the rationale for targeting FLAP in therapeutic interventions. researchgate.netwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYYDOLCHFETHQ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155843 | |

| Record name | Veliflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128253-31-6 | |

| Record name | Veliflapon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veliflapon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16346 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Veliflapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 128253-31-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VELIFLAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Synthetic Considerations of Veliflapon

Detailed Chemical Structure Elucidation

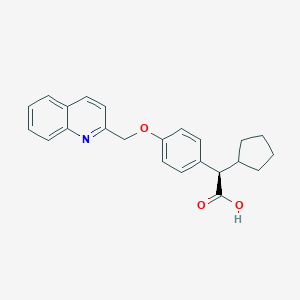

Veliflapon possesses a distinct molecular architecture, contributing to its biological activity. Its chemical formula is C₂₃H₂₃NO₃, and its molecular weight is approximately 361.4 g/mol . nih.govaksci.comchemscene.com

The established IUPAC name for this compound is (2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid. nih.govaksci.comchemspider.com This name explicitly defines the arrangement of atoms and functional groups within the molecule, including the presence of a cyclopentyl group, a phenyl group linked to a quinolin-2-ylmethoxy moiety, and a carboxylic acid function, all attached to a central carbon atom. The "(2R)" designation indicates the specific stereochemistry at the chiral center.

This compound exists in different isomeric forms due to the presence of a chiral carbon. The biologically active form is the (R)-enantiomer. nih.govmedkoo.commedchemexpress.cn The (S)-enantiomer, (S)-Veliflapon, is also known. nih.govchem960.commedchemexpress.eu The difference lies in the spatial arrangement of the substituents around the chiral carbon atom.

This compound is recognized as an enantioselective inhibitor of FLAP. ncats.ioncats.io Studies have demonstrated that the (R)-enantiomer exhibits significantly higher activity compared to the (S)-enantiomer. medchemexpress.cn For instance, in human whole blood, the (R)-enantiomer (BAY X1005) showed approximately 31 times greater enantioselectivity over the (S)-enantiomer in inhibiting leukotriene B4 synthesis. medchemexpress.cn This highlights the importance of the specific stereochemistry at the chiral center for its biological effect.

| Compound | IC₅₀ (µM) | Enantioselectivity Ratio ((R)/(S)) |

| (R)-Veliflapon | 17.0 (RIA) / 11.6 (HPLC) medchemexpress.cn | - |

| (S)-Veliflapon | ~31 times higher IC₅₀ than (R)-Veliflapon medchemexpress.cn | ~31 medchemexpress.cn |

Note: IC₅₀ values represent the concentration required for 50% inhibition.

IUPAC Nomenclature and Isomeric Forms

Structural Characteristics of the Quinoline (B57606) Moiety in this compound and Related Analogues

The quinoline moiety is a prominent structural feature of this compound. nih.gov This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is common in the architecture of various FLAP antagonists. nih.govacs.org In this compound, the quinoline ring is linked to the phenyl group via a methoxy (B1213986) linker. nih.govmedkoo.com

Research Methodologies for Synthetic Pathways of this compound and Analogues

The synthesis of this compound and its analogues involves various organic chemistry methodologies. While specific detailed synthetic routes for this compound itself are not extensively detailed in the provided snippets, general approaches for synthesizing similar quinoline-containing compounds and FLAP inhibitors are mentioned.

One common strategy in the synthesis of analogues involves the functionalization of a core scaffold. For instance, the synthesis of substituted 1,2,4-triazoles as FLAP antagonists, which also feature quinoline or similar heteroaryl groups, has been described. nih.govacs.org These methods often involve coupling reactions between different molecular fragments. nih.gov

Research methodologies in synthetic chemistry for compounds like this compound and its analogues typically involve:

Multi-step synthesis: Building the complex molecule from simpler starting materials through a series of chemical reactions.

Stereoselective synthesis: Employing methods that favor the formation of a specific enantiomer, crucial for producing the biologically active (R)-Veliflapon. medchemexpress.eu

Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds to link different parts of the molecule, such as attaching the quinoline-methoxy group to the phenyl ring. nih.gov

Characterization techniques: Using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of synthesized intermediates and the final product. nih.gov Enantiomeric excess can be determined using chiral HPLC. acs.org

Structure-Activity Relationship (SAR) studies: Synthesizing a series of analogues with systematic structural modifications to understand how changes in the molecule affect its biological activity and to optimize the structure for desired properties. acs.org

While a specific step-by-step synthesis of this compound is not provided, the methodologies for creating related complex organic molecules containing quinoline and chiral centers are well-established in medicinal chemistry research. nih.govacs.orggoogleapis.com

Molecular Mechanism of Action and Cellular Interrogation of Veliflapon

Veliflapon's Action as an Inhibitor of 5-Lipoxygenase Activating Protein (FLAP)

This compound functions as a selective inhibitor of 5-lipoxygenase activating protein (FLAP). medtigo.commedchemexpress.comncats.ioglpbio.comtargetmol.com FLAP is an integral membrane protein that plays a critical role in the initial steps of leukotriene biosynthesis. researchgate.netnih.gov this compound's mechanism of action involves binding to FLAP and interfering with its activation process. medtigo.com This interference subsequently reduces the availability of the 5-lipoxygenase enzyme, thereby inhibiting the production of leukotrienes. medtigo.com this compound has been described as an enantioselective inhibitor of FLAP. ncats.io

Disruption of Leukotriene Biosynthesis Pathway by FLAP Inhibition

By inhibiting FLAP, this compound disrupts the leukotriene biosynthesis pathway. This pathway begins with the release of arachidonic acid from cell membrane phospholipids, which is then provided to 5-LOX by FLAP. nih.gov 5-LOX converts arachidonic acid to unstable intermediates that are subsequently transformed into various leukotrienes. nih.gov Inhibition of FLAP by this compound effectively blocks this initial step, thereby reducing the formation of downstream leukotrienes. medtigo.com

Impact on Leukotriene B4 (LTB4) Formation

This compound effectively inhibits the synthesis of Leukotriene B4 (LTB4). medchemexpress.comncats.ioglpbio.comchemsrc.com Studies have shown that this compound inhibits LTB4 formation in stimulated leukocytes from various species, including rats, mice, and humans. medchemexpress.comncats.ioglpbio.comchemsrc.com

| Species | IC50 for LTB4 Inhibition (µM) |

| Rat Leukocytes | 0.026 medchemexpress.comncats.ioglpbio.comchemsrc.com |

| Mouse Leukocytes | 0.039 medchemexpress.comncats.ioglpbio.comchemsrc.com |

| Human Leukocytes | 0.22 medchemexpress.comncats.ioglpbio.comchemsrc.com |

| Human Whole Blood | 17.0 (RIA) / 11.6 (HPLC) ncats.io |

These data indicate that this compound is a potent inhibitor of LTB4 synthesis in isolated leukocytes, although its potency is lower in human whole blood. medchemexpress.comncats.ioglpbio.comchemsrc.com

Inhibition of Cysteinyl Leukotriene (LTC4, LTD4, LTE4) Synthesis

In addition to LTB4, this compound also inhibits the formation of cysteinyl leukotrienes, specifically Leukotriene C4 (LTC4). medchemexpress.comchemsrc.com LTC4 is subsequently metabolized to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4). wikipedia.org By inhibiting FLAP, this compound reduces the production of LTC4, consequently impacting the levels of LTD4 and LTE4 as well, as they are downstream metabolites in the pathway. medtigo.comwikipedia.org Studies have shown inhibition of LTC4 formation in mouse peritoneal macrophages. medchemexpress.comncats.iochemsrc.com

| Cell Type | Stimulus | IC50 for LTC4 Inhibition (µM) |

| Mouse Peritoneal Macrophages | Opsonized zymosan | 0.021 medchemexpress.comncats.iochemsrc.com |

Role of FLAP as a Scaffolding Protein in 5-LOX Pathway Dynamics

FLAP functions as a regulatory or scaffolding protein in the 5-LOX pathway. researchgate.netnih.gov It is essential for the efficient transfer of arachidonic acid to 5-lipoxygenase for metabolism. researchgate.netnih.gov Upon cellular activation, 5-LOX translocates to the nuclear envelope, where FLAP is located, to access the arachidonic acid liberated by phospholipases. nih.gov FLAP facilitates this interaction, highlighting its role as a scaffolding protein crucial for the initiation of leukotriene biosynthesis. nih.gov

Mechanism of Inhibiting Arachidonic Acid Provision to 5-LOX

This compound inhibits leukotriene synthesis by interfering with the provision of arachidonic acid to 5-LOX. researchgate.netnih.gov As a FLAP inhibitor, this compound binds to FLAP, preventing it from effectively presenting arachidonic acid to the 5-LOX enzyme at the nuclear envelope. medtigo.comnih.gov This disruption of the physical interaction and substrate channeling is a primary mechanism by which this compound reduces leukotriene production. medtigo.comnih.gov

Selectivity Profile of this compound within Eicosanoid Metabolism

This compound has been shown to be a selective inhibitor of the formation of 5-lipoxygenase-derived metabolites. ncats.iochemsrc.com Research indicates that this compound does not significantly affect other routes of arachidonic acid metabolism. ncats.iochemsrc.com This includes a lack of effect on 12-lipoxygenase in human whole blood and cyclooxygenase in both mouse macrophages and human whole blood. ncats.io Furthermore, this compound has been reported to be devoid of antioxidant activity and to have only weak effects on reactive oxygen species generation in human polymorphonuclear leukocytes. ncats.io This selectivity for the 5-LOX pathway, mediated through FLAP inhibition, distinguishes this compound from inhibitors that target other enzymes in the eicosanoid cascade. ncats.iochemsrc.com

Assessment of Effects on 12-Lipoxygenase Activity

Research indicates that this compound demonstrates selectivity within the arachidonic acid metabolic pathways. Studies have shown that this compound (BAY X1005) specifically inhibits the formation of 5-lipoxygenase-derived metabolites in vitro. Importantly, it does so without effects on other routes of arachidonic acid metabolism such as 12-lipoxygenase in human whole blood wikipedia.org. Further analysis involving various FLAP antagonists, including this compound, corroborated that this compound did not inhibit 12/15-lipoxygenase product formation wikipedia.org.

Evaluation of Cyclooxygenase Pathway Modulation

In addition to its lack of effect on 12-lipoxygenase, this compound (BAY X1005) has also been evaluated for its influence on the cyclooxygenase pathway. The cyclooxygenase pathway is another major route for arachidonic acid metabolism, leading to the production of prostaglandins (B1171923) and thromboxanes. Studies have determined that this compound is without effects on cyclooxygenase in both mouse macrophages and human whole blood wikipedia.org. This highlights this compound's specificity for the lipoxygenase pathway, particularly through its interaction with FLAP.

Investigation of Antioxidant Properties

The antioxidant potential of this compound has been investigated. Based on assays such as methemoglobin induction and the xanthine-xanthine oxidase assay, this compound (BAY X1005) has been described as being devoid of any antioxidant activity wikipedia.org. This finding differentiates this compound from certain other compounds or natural products that may possess antioxidant properties alongside other biological activities guidetopharmacology.org.

Analysis of Granule Release and Reactive Oxygen Species Generation in Leukocytes

Cellular studies, particularly in human polymorphonuclear leukocytes (PMNL), have examined the effects of this compound on granule release and the generation of reactive oxygen species (ROS). This compound (BAY X1005) is reported to have no effects on granule release in these cells wikipedia.org. Furthermore, its impact on reactive oxygen species generation in human PMNL is described as only weak wikipedia.org. While the lipoxygenase and cyclooxygenase pathways can be involved in ROS generation, this compound's limited effect on this process in leukocytes aligns with its specific inhibitory profile.

Molecular Interactions with FLAP and Ligand Binding Characteristics

This compound functions as an inhibitor by interacting with the 5-lipoxygenase activating protein (FLAP). FLAP is an integral membrane protein that plays a critical role as a scaffolding protein, facilitating the interaction between arachidonic acid and 5-lipoxygenase, which is the initial step in leukotriene biosynthesis nih.govwikipedia.orgcmdm.twuni.luwikipedia.orgcenmed.com. By inhibiting FLAP, this compound effectively blocks the synthesis of pro-inflammatory leukotrienes, including leukotriene B4 and leukotriene C4 nih.govguidetopharmacology.orguni.lulipidmaps.org. The binding of this compound (BAY X 1005) to FLAP has been shown to be dose-dependently inhibited by arachidonic acid in both intact and fractionated cells, suggesting that this compound competes with arachidonic acid for a binding site on FLAP cenmed.com.

Analysis of Protein-Bound 3D Structures of FLAP and Inhibitors

The determination of the three-dimensional structure of FLAP has significantly advanced the understanding of how inhibitors like this compound interact with this target protein . Generating ligand-protein X-ray crystal structures of FLAP in complex with known inhibitors has been instrumental in understanding the overlapping pharmacophores and guiding structure-based drug design efforts cmdm.tw. Molecular modeling and simulations, including docking and molecular dynamics, have been employed to analyze the binding specificity and interactions between FLAP and its ligands wikipedia.org. Information regarding protein-bound 3D structures for this compound is available, with entries in databases such as the RCSB Protein Data Bank (RCSB PDB) under Ligand Code QY1 and PDBe Structure Code 6VGC.

Preclinical Pharmacological Characterization of Veliflapon

Effects on Leukotriene Production in Preclinical In Vitro Models

Preclinical in vitro studies have demonstrated the inhibitory effects of veliflapon on leukotriene synthesis in different cellular systems, highlighting its mechanism of action as a FLAP inhibitor.

Studies in Stimulated Leukocyte Systems

This compound has been shown to effectively inhibit the synthesis of LTB4 in leukocytes stimulated with the calcium ionophore A23187. medkoo.commedchemexpress.commedkoo.comncats.iochemsrc.com Studies using leukocytes from different species have provided quantitative data on the potency of this compound in these systems.

| Species | Cell Type | Stimulus | Analyte | IC50 (µM) | Source |

| Rat | A23187-stimulated leukocytes | A23187 | LTB4 | 0.026 | medkoo.commedchemexpress.commedkoo.comncats.iochemsrc.com |

| Mouse | A23187-stimulated leukocytes | A23187 | LTB4 | 0.039 | medkoo.commedchemexpress.commedkoo.comncats.iochemsrc.com |

| Human | A23187-stimulated leukocytes | A23187 | LTB4 | 0.22 | medkoo.commedchemexpress.commedkoo.comncats.iochemsrc.com |

These findings indicate that this compound potently inhibits LTB4 synthesis in stimulated leukocytes across multiple species, with varying degrees of potency.

Investigations in Stimulated Macrophage Models

In addition to its effects on leukocytes, this compound has also been studied in macrophage models. Investigations using mouse peritoneal macrophages stimulated with opsonized zymosan have shown that this compound inhibits the formation of LTC4. medchemexpress.comncats.iochemsrc.com

| Species | Cell Type | Stimulus | Analyte | IC50 (µM) | Source |

| Mouse | Peritoneal macrophages | Opsonized zymosan | LTC4 | 0.021 | medchemexpress.comncats.iochemsrc.com |

This demonstrates this compound's ability to inhibit the synthesis of cysteinyl leukotrienes, such as LTC4, in relevant inflammatory cell types.

Comparative Analysis of Inhibitory Activity Across Different Species

Comparative analysis of this compound's inhibitory activity on LTB4 synthesis in A23187-stimulated leukocytes from rats, mice, and humans reveals differences in potency. The IC50 values were reported as 0.026 µM for rat leukocytes, 0.039 µM for mouse leukocytes, and 0.22 µM for human leukocytes. medkoo.commedchemexpress.commedkoo.comncats.iochemsrc.com This suggests that while this compound is active across these species, its potency is higher in rodent leukocytes compared to human leukocytes in this specific in vitro assay. Furthermore, this compound has been shown to selectively inhibit 5-lipoxygenase-derived metabolites without affecting other arachidonic acid metabolism pathways, such as those mediated by 12-lipoxygenase or cyclooxygenase, in in vitro settings. ncats.iochemsrc.com

Efficacy Assessment in Preclinical Animal Models of Inflammatory Conditions

Preclinical studies utilizing animal models of inflammatory conditions have been conducted to evaluate the in vivo efficacy of this compound.

Attenuation of Atherogenesis in Murine Models

This compound has demonstrated the ability to attenuate the development of atherosclerosis in murine models. Studies using apoE/LDLR double knockout mice have shown that administration of this compound can inhibit atherogenesis. medkoo.commedchemexpress.commedkoo.comchemsrc.com For example, dietary administration of this compound at a dose of 18.8 mg/kg/day for 16 weeks in female apoE/LDLR-DKO mice resulted in inhibited atherogenesis. medchemexpress.comchemsrc.com This finding supports the potential role of leukotriene inhibition in mitigating the progression of atherosclerosis in susceptible animal models.

Pharmacodynamic Studies in Ex Vivo Whole Blood Assays

Ex vivo whole blood assays are valuable tools in preclinical research as they provide a more representative environment of in vivo conditions compared to isolated cell cultures, capturing complex cellular interactions. immuneed.com this compound has been evaluated in ex vivo whole blood assays to assess its pharmacodynamic effects on leukotriene synthesis. Studies have shown that this compound effectively inhibits the synthesis of LTB4 in A23187-stimulated leukocytes from various species, including rats, mice, and humans. medchemexpress.comncats.io

However, the potency of this compound in inhibiting LTB4 synthesis can be lower in human whole blood compared to isolated leukocytes. medchemexpress.comncats.io For instance, while this compound showed IC50 values in the nanomolar range in isolated leukocytes from rats, mice, and humans (0.026 µM, 0.039 µM, and 0.22 µM, respectively), its IC50 in human whole blood was reported to be in the micromolar range (17.0 µM and 11.6 µM, as measured by RIA or HPLC). medchemexpress.comncats.io This difference may be attributed to factors present in whole blood, such as plasma protein binding and the presence of various cell types, which can influence the compound's activity. researchgate.net

This compound has also been shown to inhibit the formation of LTC4 in mouse peritoneal macrophages stimulated with opsonized zymosan, with an IC50 of 0.021 µM. medchemexpress.comncats.io Importantly, studies indicate that this compound is a selective inhibitor of 5-lipoxygenase-derived metabolites and does not significantly affect other pathways of arachidonic acid metabolism, such as 12-lipoxygenase in human whole blood or cyclooxygenase in mouse macrophages and human whole blood. ncats.io

Modulation of Specialized Pro-Resolving Mediators (SPMs) by FLAP Inhibition

Beyond their role in initiating inflammation, 5-LOX and FLAP are also involved in the biosynthesis of certain specialized pro-resolving mediators (SPMs), which are crucial for the active resolution of inflammation. frontiersin.orgnih.govdovepress.com This dual role has led to investigations into how FLAP inhibition by compounds like this compound affects SPM formation.

Influence on Lipoxin Biosynthesis Pathways

Lipoxins (LXs), such as LXA4, are SPMs derived from arachidonic acid (AA). frontiersin.orgahajournals.org Their biosynthesis often involves the concerted action of 5-LOX and other lipoxygenases, such as 12-LOX or 15-LOX. frontiersin.orgnih.gov The role of FLAP in lipoxin formation has been a subject of investigation. While 5-LOX is involved in lipoxin biosynthesis, the requirement of FLAP for this process appears to depend on the specific pathway and cellular context. frontiersin.orgresearchgate.net

Studies have shown that FLAP antagonism can suppress the formation of lipoxins derived from AA. frontiersin.orgnih.gov In coincubation experiments involving human neutrophils and platelets, which produce substantial AA-derived lipoxins, FLAP antagonism has been observed to abolish lipoxin formation. frontiersin.orgnih.govresearchgate.net This suggests that FLAP is required for the 5-LOX-mediated conversion of AA into lipoxins in this transcellular biosynthesis pathway. frontiersin.orgnih.gov

Differential Effects on Resolvin Formation

Resolvins (Rvs) are another class of SPMs, primarily derived from omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). frontiersin.orgahajournals.orgmdpi.com D-series resolvins, for example, are formed from DHA and their biosynthesis can involve 5-LOX in conjunction with 15-LOX. frontiersin.orgnih.govnih.gov

Research indicates that FLAP antagonists have differential effects on resolvin formation compared to lipoxins. While FLAP antagonism suppresses the formation of AA-derived lipoxins, the conversion of DHA to SPMs like resolvin D5 appears to be unaffected or even increased by FLAP inhibition. frontiersin.orgnih.govnih.govresearchgate.net In human M1- and M2-monocyte-derived macrophages, screening of multiple FLAP antagonists, including this compound, showed that while they reduced the production of 5-LOX-derived LTs, they increased the formation of SPMs from DHA, such as resolvin D5. frontiersin.orgnih.govnih.govresearchgate.net This suggests that, in contrast to lipoxin biosynthesis from AA, the formation of certain resolvins from DHA by 5-LOX and 15-LOX occurs independently of FLAP. frontiersin.orgnih.govdovepress.com

Considerations for the Balance of Pro-inflammatory Leukotrienes and Pro-resolving Mediators

The balance between pro-inflammatory lipid mediators like leukotrienes and pro-resolving mediators like SPMs is critical for the effective resolution of inflammation. mdpi.comiu.edufrontiersin.org Dysregulation of this balance is implicated in various inflammatory diseases. iu.edufrontiersin.org

FLAP inhibitors, by design, reduce the production of pro-inflammatory LTs. frontiersin.orgresearchgate.net However, their impact on the production of SPMs, which are essential for resolving inflammation, is a crucial consideration. The observation that FLAP inhibition suppresses lipoxin formation but can maintain or even increase resolvin formation highlights a complex modulation of the lipid mediator network. frontiersin.orgnih.govnih.govresearchgate.net

The differential requirement of FLAP for the formation of SPMs depending on the precursor fatty acid (AA vs. DHA) suggests that FLAP antagonists may offer a therapeutic advantage over direct 5-LOX inhibitors. frontiersin.orgnih.gov While 5-LOX inhibitors can block the formation of both LTs and certain SPMs, FLAP antagonists primarily target the AA-dependent LT and lipoxin pathways while leaving the DHA-dependent resolvin pathway largely unaffected or potentially enhanced. frontiersin.orgnih.govdovepress.comnih.gov This selective modulation could potentially shift the balance away from pro-inflammatory mediators and towards pro-resolving mediators, promoting the active resolution of inflammation. dovepress.comnih.gov

Sex-Dependent Pharmacological Efficacy in Preclinical Research Models

The influence of sex on pharmacological efficacy is an increasingly recognized factor in preclinical research. nih.govnih.gov Sex differences can impact disease pathophysiology and the response to therapeutic agents, including pharmacokinetics and pharmacodynamics. nih.govjci.org

While the provided search results discuss sex differences in the context of leukotriene biosynthesis inhibitors and inflammation resolution in general, specific detailed preclinical data on the sex-dependent pharmacological efficacy of this compound itself are not explicitly provided within the retrieved snippets. However, the broader research on FLAP inhibitors suggests that sex can influence their effectiveness. For example, studies with other LT biosynthesis inhibitors, including the FLAP inhibitor MK886, have indicated sex bias, with superior effects observed in female mice, rats, and in human blood from females. researchgate.net This has been linked to the influence of androgens on the assembly of the 5-LO/FLAP complex. researchgate.net

Given that this compound is a FLAP inhibitor, it is plausible that its pharmacological efficacy could also exhibit sex-dependent differences in preclinical models, similar to other compounds targeting this pathway. Further specific studies on this compound would be needed to confirm and characterize any such sex-dependent effects.

Structure Activity Relationships Sar and Rational Drug Design for Flap Inhibitors

Identification of Crucial Structural Moieties for FLAP Binding and Potency

Studies exploring the SAR of FLAP inhibitors aim to identify the specific parts of a molecule that are essential for binding to FLAP and exerting inhibitory effects. This involves synthesizing and testing compounds with slight structural variations to observe how these changes impact potency. For FLAP inhibitors, generally, a critical issue is their lipophilic nature, which can lead to non-specific protein and membrane binding, potentially reducing efficacy in complex biological environments like whole blood researchgate.net.

Research using computational methods like Quantitative Structure-Activity Relationships (QSAR) modeling has provided insights into the structural features that influence FLAP inhibitor activity scispace.comresearchgate.netresearchgate.net. For instance, one study highlighted the importance of retaining a specific structural group, the 5-(5-cyclobutylpyridin-2-yl) pyrimidin-2- amine group, for predicting FLAP inhibitory activity scispace.com. Analyzing atomic contributions within inhibitors can further pinpoint favorable and unfavorable characteristics for potency researchgate.netresearchgate.net.

Investigation of Enantioselective Binding and its Pharmacological Ramifications

Enantioselectivity in drug binding refers to the phenomenon where one stereoisomer (enantiomer) of a chiral compound binds to a target protein more strongly or produces a different pharmacological effect compared to its mirror image. While the provided search results specifically mention enantioselectivity in the context of leukotriene B4 (LTB4) binding to its receptor BLT1R, demonstrating that one enantiomer is significantly more potent than the other, direct information regarding the enantioselective binding of Veliflapon or other FLAP inhibitors to FLAP itself is less detailed in the immediate results nih.gov. However, the general principle of enantioselectivity is a crucial consideration in rational drug design, as different enantiomers can have distinct pharmacokinetic and pharmacodynamic profiles. Studies on the synthesis of chiral compounds, such as those involving asymmetric transformations, are relevant to the development of enantiomerically pure drug candidates, including potentially for FLAP inhibition researchgate.net.

Application of Computational Approaches in FLAP Inhibitor Design

Computational methods play a vital role in the discovery and optimization of FLAP inhibitors, offering efficient ways to screen large chemical libraries, design novel compounds, and understand binding interactions at a molecular level.

Implementation of Structure-Based Drug Design (SBDD) and Molecular Modeling

Structure-Based Drug Design (SBDD) utilizes the 3D structure of the target protein (FLAP, in this case) to guide the design of inhibitors that fit specifically into the binding site researchgate.netscispace.comresearchgate.netacs.organnualreviews.org. The elucidation of the 3D structure of FLAP has significantly accelerated the development of new inhibitor chemotypes researchgate.netnih.govnih.govresearchgate.net. Molecular modeling techniques, including docking studies and molecular dynamics simulations, are integral to SBDD researchgate.netacs.orgresearchgate.netacs.org.

Docking studies predict the preferred orientation and binding affinity of a ligand within the protein's binding site, providing insights into key interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces researchgate.netscbt.com. These studies have revealed that FLAP inhibitor binding affinity can be influenced by interactions with specific amino acid residues in the FLAP binding site, such as Phe114, Lys116, Val21, Phe25, His28, and Lys29 researchgate.net. Molecular dynamics simulations can further explore the stability of the protein-ligand complex and the dynamic nature of the binding event acs.org.

SBDD and molecular modeling have been applied to understand the binding modes of known FLAP inhibitors and to design novel compounds, including those with distinct scaffolds compared to earlier generations of inhibitors acs.orgresearchgate.netacs.org.

Virtual Screening Methodologies for the Discovery of Novel FLAP Inhibitor Chemotypes

Virtual screening (VS) involves computationally evaluating large libraries of chemical compounds to identify potential drug candidates researchgate.netacs.orgnih.gov. This approach is significantly faster and less expensive than high-throughput experimental screening. Both ligand-based and structure-based virtual screening methods have been applied in the search for novel FLAP inhibitors researchgate.netacs.orgnih.gov.

Ligand-based VS uses pharmacophore models or molecular similarity metrics to find compounds that are likely to bind to the target based on the properties of known ligands researchgate.netacs.orgnih.gov. Structure-based VS, on the other hand, docks compounds into the 3D structure of the target protein and scores their potential binding affinity researchgate.netacs.org. Multi-step virtual screening protocols, combining different computational techniques, have been successfully employed to identify novel and chemically diverse FLAP inhibitors acs.orgresearchgate.netnih.gov. Studies have reported identifying potent hit compounds with significant inhibition of FLAP-dependent cellular leukotriene biosynthesis through VS approaches acs.orgnih.gov.

Development of Multi-Target Agents Incorporating FLAP Inhibition

Given the complexity of inflammatory pathways and the potential for eicosanoid shunting when only one target is inhibited, there is growing interest in developing multi-target agents that simultaneously modulate multiple points in the arachidonic acid cascade researchgate.netnih.govnih.gov. This strategy aims to achieve broader anti-inflammatory effects and potentially improve safety profiles compared to single-target inhibitors researchgate.net.

Research has explored the development of compounds that dually inhibit FLAP and other key enzymes in the eicosanoid pathway, such as microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1 and soluble epoxide hydrolase (sEH) researchgate.netnih.govnih.govnih.gov. By structurally tuning existing FLAP inhibitors, researchers have identified compounds that potently interfere with both leukotriene and prostaglandin E2 biosynthesis nih.gov. Computational approaches, including SBDD and molecular modeling, have been instrumental in designing these multi-target inhibitors by understanding the overlapping pharmacophores and binding interactions with different targets researchgate.netnih.gov. For example, novel benzimidazole (B57391) derivatives have been developed that show potent inhibition of both FLAP and mPGES-1 nih.gov. The development of dual sEH/FLAP inhibitors is also an active area of research, as co-inhibition of these targets has shown enhanced anti-inflammatory activities in preclinical models researchgate.netnih.gov.

Design and Evaluation of Dual Inhibitors for FLAP and mPGES-1

Given the importance of both leukotrienes (produced via the 5-LO/FLAP pathway) and prostaglandins (B1171923) (produced via the COX/mPGES-1 pathway) as pro-inflammatory mediators, and the potential for "eicosanoid shunting" where inhibiting one pathway can upregulate the other, a strategy involving dual inhibition of both pathways has been explored nih.govresearchgate.net. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the synthesis of prostaglandin E2 (PGE2), a major pro-inflammatory prostaglandin researcher.lifepnas.org.

The design of dual FLAP/mPGES-1 inhibitors aims to simultaneously target both leukotriene and prostaglandin synthesis to achieve potentially better anti-inflammatory efficacy and reduce the risk of adverse effects associated with inhibiting only one pathway nih.govresearchgate.net. Structure-based drug design (SBDD) has been employed in this area, utilizing the crystal structures of both mPGES-1 and FLAP to design hybrid molecules capable of inhibiting both targets nih.govresearchgate.net.

Research in this area has led to the identification and evaluation of compounds demonstrating potent in vitro inhibition of both FLAP and mPGES-1 nih.govresearchgate.net. For example, studies have investigated benzimidazole derivatives as potential dual inhibitors, with some compounds showing effective inhibition of both FLAP and mPGES-1 activities acs.org. The evaluation of these dual inhibitors involves assessing their inhibitory potency against both enzymes in cell-free assays and their ability to suppress the production of both leukotrienes and prostaglandins in cellular models researchgate.netresearchgate.net. Challenges in developing dual FLAP/mPGES-1 inhibitors include achieving good bioavailability and bioactivity, as some potent inhibitors can be acidic and lipophilic, leading to low solubility and high plasma protein binding researchgate.net. Technological approaches, such as encapsulation in nanoparticles, have been explored to improve the cellular bioactivity of dual FLAP/mPGES-1 inhibitors researchgate.netresearchgate.net.

One example of a dual FLAP/mPGES-1 inhibitor discussed in research is BRP-187, which has been evaluated for its cellular bioactivity researchgate.netresearchgate.net. Studies have shown that while BRP-187 potently inhibited mPGES-1 in cell-free assays, its effectiveness in intact cells was improved by encapsulation in nanoparticles researchgate.net.

Exploration of Combined Inhibition of FLAP and Soluble Epoxide Hydrolase (sEH)

Another strategy to enhance anti-inflammatory effects involves the combined inhibition of FLAP and soluble epoxide hydrolase (sEH) researchgate.netnih.govnih.gov. Soluble epoxide hydrolase is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and other beneficial properties, into less active dihydroxyeicosatrienoic acids (DHETs) mdpi.comnih.govucanr.edu. Inhibition of sEH leads to increased levels of endogenous EETs, contributing to anti-inflammatory effects mdpi.comnih.govucanr.edu.

The rationale behind combining FLAP and sEH inhibition is to simultaneously reduce the production of pro-inflammatory leukotrienes (via FLAP inhibition) and increase the levels of anti-inflammatory EETs (via sEH inhibition) researchgate.netnih.gov. This dual modulation of the arachidonic acid cascade is hypothesized to provide a more powerful anti-inflammatory strategy researchgate.netnih.gov.

Research has explored the discovery and evaluation of dual inhibitors targeting both FLAP and sEH researchgate.netacs.orgescholarship.org. Pharmacophore-based virtual screening has been utilized to identify compounds with potential dual inhibitory activity researchgate.net. Studies have identified compounds that demonstrate inhibition of both FLAP and sEH in biochemical and cellular assays researchgate.netacs.orgescholarship.org. For instance, N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea has been reported as a dual inhibitor with IC50 values of 200 nM for FLAP in a cell-based system and 20 nM for sEH in a cell-free assay researchgate.net.

Evaluation of these dual FLAP/sEH inhibitors involves assessing their potency against each enzyme individually and their combined effect in relevant biological models, such as suppressing leukotriene formation and neutrophil infiltration in inflammation models acs.orgescholarship.org. Structure-activity relationship studies for dual FLAP/sEH inhibitors have indicated that even small structural modifications can significantly influence the inhibitory potential on each target, highlighting the complexity of optimizing for dual activity acs.org.

The combined inhibition of sEH and the 5-LOX pathway (including FLAP) has shown synergistic anti-inflammatory effects in murine models nih.govnih.gov. This suggests that targeting both pathways simultaneously, either through co-administration of inhibitors or the development of dual-target compounds, represents a promising therapeutic approach for inflammatory diseases nih.govnih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (BAY X 1005, DG-031) | 123723 |

| (S)-Veliflapon | 22860799 |

| N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea | Not found in search results. |

| BRP-187 | Not found in search results. |

| MK886 | 4104 |

| t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) | 11898095 |

| BRP-7 | Not found in search results. |

| LFA-9 | Not found in search results. |

Data Tables

Advanced Analytical Methodologies for Veliflapon Research

Methodologies for Quantification of Leukotrienes and Related Lipid Mediators in Biological Samples

The study of Veliflapon's impact often involves quantifying eicosanoids, such as leukotrienes and related lipid mediators, which are products of enzymatic pathways like the 5-lipoxygenase (5-LO) pathway. These molecules play significant roles in inflammation. creative-proteomics.comacs.org

Applications of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used and powerful technique for the targeted analysis and absolute quantification of key leukotrienes and their metabolites in various biological samples, including plasma, tissues, bronchoalveolar lavage fluid (BALF), urine, and cell samples. creative-proteomics.comclinlabint.com This technology offers ultra-sensitive and reproducible data on lipid mediators. creative-proteomics.com

UHPLC-MS/MS systems, such as those integrating Agilent UHPLC and SCIEX QTRAP® Triple Quadrupole MS, are employed for high-resolution separation and ultra-sensitive quantification using multiple reaction monitoring (MRM) mode. creative-proteomics.com Electrospray ionization (ESI), often in negative mode, is optimized for ionizing acidic lipid mediators. creative-proteomics.com C18 reversed-phase columns are commonly used for efficient chromatographic separation. creative-proteomics.com

Advantages of LC-MS/MS in Leukotriene Analysis:

Quantification Accuracy: Can achieve a lower limit of quantification (LLOQ) as low as 5 pg/mL for most leukotrienes. creative-proteomics.com

Ultra-Sensitive Detection: MRM modes can enhance detection sensitivity significantly compared to conventional methods. creative-proteomics.com

High-Throughput Capability: Capable of analyzing a large number of samples per day with robust batch processing and internal quality control. creative-proteomics.com

Comprehensive Metabolite Coverage: Allows for simultaneous quantification of multiple leukotrienes and metabolites in a single run. creative-proteomics.com

Batch-to-Batch Consistency: Coefficient of variation (CV%) can be maintained below 10% across inter- and intra-assay replicates. creative-proteomics.com

Validated Recovery Rates: Exceeding 85% recovery for leukotrienes from matrices like plasma and tissue homogenates has been reported. creative-proteomics.com

Studies have successfully applied LC-MS/MS for the identification and quantification of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in biological fluids like exhaled breath condensate and urine. researchgate.net For instance, a sensitive LC-MS/MS method for quantifying endogenous leukotriene B4 (LTB4) levels in human plasma demonstrated a sensitivity of 1.0 pg/mL and good precision. nih.gov Another LC-MS/MS method for extracting and determining LTB4 in fish liver showed good selectivity and linearity over a specific range. uib.no

Data on LC-MS/MS performance in Leukotriene Quantification:

| Parameter | Value/Range | Biological Matrix | Source |

| LLOQ | ~5 pg/mL (most LTs) | Various | creative-proteomics.com |

| Batch-to-Batch Consistency | CV% < 10% | Various | creative-proteomics.com |

| Recovery Rates | > 85% (plasma, tissue) | Plasma, Tissue | creative-proteomics.com |

| Sensitivity (LTB4) | 1.0 pg/mL | Human Plasma | nih.gov |

| Precision (LTB4) | < 16% (within batch), < 13% (between batch) | Human Plasma | nih.gov |

| Linearity (LTB4 in fish liver) | 1-50 ng/g (reported range), extendable up to 151 ng/g (based on endogenous levels) | Fish Liver | uib.no |

Considerations and Challenges in Specialized Pro-Resolving Mediator (SPM) Detection and Quantification

Specialized Pro-Resolving Mediators (SPMs), including lipoxins and resolvins, are another family of lipid mediators relevant to inflammatory resolution. acs.orgwikipedia.org Similar to leukotrienes, SPMs are produced via enzymatic oxygenation of polyunsaturated fatty acids. acs.org A key characteristic of SPMs is their typically low abundance in biological systems, often in picomolar to nanomolar concentrations, which is considerably lower than pro-inflammatory mediators like leukotrienes and certain prostaglandins (B1171923). acs.orgmdpi.com

This low concentration, coupled with the diversity of molecular species and physical characteristics, makes the identification and quantification of SPMs particularly challenging. acs.orgmdpi.com The diversity of methodologies used for lipid mediator analysis can lead to contrasting results. acs.org There is ongoing discussion regarding the specificity of detection methods for quantitative analysis of SPMs in biological samples. frontiersin.org Consistently reported levels of SPMs are often very low, making reliable quantification difficult. frontiersin.org

Challenges in SPM Detection and Quantification:

Low Abundance: SPMs are present at much lower concentrations (picomolar to nanomolar) compared to pro-inflammatory mediators. acs.orgmdpi.com

Methodological Variability: Different analytical methodologies can yield contrasting results. acs.org

Specificity Concerns: Questions exist regarding the specificity of some SPM detection methods. frontiersin.org

Sample Handling and Storage: Variations in sample storage, handling, and analysis can contribute to variability in reported SPM concentrations. frontiersin.org

Lack of Standardized Criteria: Failure to apply standard limit-of-detection or limit-of-quantification criteria can impact the accurate characterization of SPMs in biological samples. researchgate.net

Accurate measurement techniques are critical for understanding the role of SPMs. frontiersin.org Further research is needed to utilize highly reliable analytical methodology to determine their clinical relevance. frontiersin.org

Techniques for Assessing Enzyme Inhibition and Binding Dynamics In Vitro

Assessing the inhibitory effects and binding dynamics of compounds like this compound on enzymes such as 5-LO is crucial for understanding their mechanism of action. In vitro techniques are employed for this purpose. While specific details on this compound's in vitro enzyme inhibition and binding dynamics from the search results are limited within the provided context, general methodologies for assessing enzyme inhibition and binding dynamics in lipid mediator research are relevant.

Techniques for Assessing Enzyme Inhibition:

Enzyme Activity Assays: These assays measure the rate of product formation or substrate depletion by the enzyme in the presence and absence of the inhibitor. For 5-LO, this would involve measuring the formation of products like 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotrienes from arachidonic acid. wikipedia.orgwikipedia.orgnih.gov

IC50 Determination: This involves determining the concentration of the inhibitor required to inhibit 50% of the enzyme's maximal activity.

Mechanism of Inhibition Studies: These studies investigate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive).

Techniques for Assessing Binding Dynamics:

Radioligand Binding Assays: These assays can be used to study the binding affinity of a compound to its target enzyme or receptor.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the binding kinetics and affinity between a molecule (e.g., this compound) and an immobilized target (e.g., 5-LO enzyme).

Isothermal Titration Calorimetry (ITC): ITC measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

These in vitro techniques provide valuable data on the potency and mechanism by which this compound interacts with its target enzymes, contributing to the understanding of its pharmacological profile.

Utilization of Immunological Assays and Antibody-Based Reagents in this compound Research

Immunological assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs), and antibody-based reagents can also be utilized in this compound research, particularly for the detection and quantification of lipid mediators or related proteins. While LC-MS/MS is often preferred for its specificity and sensitivity in quantifying lipid mediators, ELISAs offer advantages in terms of throughput and accessibility.

Applications of Immunological Assays:

Detection and Quantification of Lipid Mediators: ELISAs can be developed to detect specific leukotrienes or other eicosanoids. However, the specificity and accuracy of ELISAs for lipid mediators, especially at low endogenous levels, can be a concern compared to LC-MS/MS. nih.gov

Detection of Enzymes or Proteins: Antibody-based methods like Western blotting or ELISAs can be used to detect and quantify the levels of enzymes involved in lipid mediator synthesis, such as 5-LO or 5-LO-activating protein (FLAP).

A study comparing an LC-MS/MS method and a commercial ELISA for LTB4 quantification in human plasma found that while the LC-MS/MS method could detect endogenous LTB4, the correlation with the ELISA was lost in untreated plasma samples, suggesting potential limitations of the ELISA for quantifying low endogenous levels. nih.gov This highlights the need for careful validation and consideration of the limitations of immunological assays when analyzing lipid mediators in biological samples.

Broader Implications and Future Research Trajectories

Significance of Genetic Variants in FLAP and LTA4H in Disease Susceptibility and Modulated Therapeutic Response

Genetic variations in the genes encoding FLAP (ALOX5AP) and Leukotriene A4 Hydrolase (LTA4H) have been associated with susceptibility to various inflammatory diseases, including myocardial infarction (MI) and stroke jacc.orgportico.orgrsc.org. Studies have shown that certain haplotypes in the ALOX5AP gene are significantly associated with an increased risk of MI researchgate.netjacc.orgigi-global.com. Similarly, variations in the LTA4H gene have been linked to an increased risk for asthma and may influence the response to leukotriene modifier therapies like montelukast (B128269) rsc.org.

The rationale for using FLAP inhibitors like Veliflapon in specific patient populations is partly based on these genetic associations. For instance, this compound was investigated in a clinical trial involving MI patients who carried at-risk variants in the ALOX5AP or LTA4H genes jacc.orgnih.gov. This approach aimed to target the leukotriene pathway in individuals genetically predisposed to its increased activation, which is thought to contribute to disease pathogenesis jacc.orgigi-global.com. Although a phase 3 study of this compound in African American patients with a history of ACS was suspended due to recruitment issues, the underlying principle of targeting genetically defined subgroups remains relevant for future research jacc.org.

Understanding the interplay between genetic variants in the leukotriene pathway and therapeutic response to FLAP inhibitors is crucial for developing personalized medicine approaches. Further research is needed to fully elucidate how specific genetic profiles influence disease susceptibility and modulate the efficacy of FLAP inhibition.

Translational Challenges and Strategies in Bringing Preclinical FLAP Inhibitor Research to Clinical Advancement

Despite promising preclinical data and the clear role of leukotrienes in inflammation, translating FLAP inhibitor research into successful clinical therapies has faced challenges researchgate.netresearchgate.net. Several FLAP inhibitors, including earlier compounds like MK-886 and MK-0591, as well as this compound, showed promise in early clinical trials but did not reach the market researchgate.net. Reasons for this lack of progression have been attributed to various factors, including insufficient potency, lack of efficacy in specific clinical indications, and tolerability or toxicity issues researchgate.net.

One strategy to overcome translational challenges is the development of more potent and selective FLAP inhibitors with improved pharmacokinetic and pharmacodynamic profiles medchemexpress.comresearchgate.net. The elucidation of the 3D structure of FLAP has facilitated the design of novel compounds researchgate.net. Additionally, exploring different formulations and delivery methods could enhance the clinical utility of FLAP inhibitors mdpi.com.

Another strategy involves careful selection of patient populations for clinical trials, potentially focusing on those with specific genetic variants in the leukotriene pathway or with diseases where leukotriene overproduction is a primary driver of inflammation jacc.orgrsc.orgnih.gov. Adaptive trial designs and the use of robust biomarkers to demonstrate target engagement and pathway inhibition are also critical for successful clinical advancement oup.com.

Refinement and Predictive Value of Animal Models in Inflammatory Disease Research

Animal models have been instrumental in studying the role of the leukotriene pathway and evaluating the efficacy of FLAP inhibitors in inflammatory diseases wikipedia.orgresearchgate.net. Studies in various animal models, such as mouse models of asthma, atherosclerosis, and chronic lung inflammation, have demonstrated the anti-inflammatory effects of FLAP inhibitors wikipedia.orgresearchgate.netmdpi.commedchemexpress.com. For example, AM679, another FLAP inhibitor, reduced inflammation in a respiratory syncytial virus-infected mouse eye model wikipedia.org. Preclinical animal data have also supported the impact of FLAP inhibition on atherosclerosis development rsc.orgmdpi.com.

However, the predictive value of animal models for human clinical outcomes in the context of FLAP inhibition has not always been perfect jacc.orgnih.gov. Mixed results in genetic studies in mice regarding the role of the 5-LO pathway in atherogenesis highlight the potential differences between species and the complexity of inflammatory processes in humans nih.gov.

Refinement of animal models to better mimic human disease pathology and genetic variability could improve their predictive value. Utilizing models that incorporate humanized components or specific genetic risk factors relevant to the target patient population might provide more translatable results. Furthermore, a deeper understanding of the molecular mechanisms underlying the observed effects in animal models is necessary to bridge the gap between preclinical findings and clinical outcomes.

Potential for Repurposing and Novel Therapeutic Applications of FLAP Inhibition Beyond Initial Scope

While initially explored for conditions like asthma and cardiovascular disease, the broad role of leukotrienes in inflammation suggests potential for repurposing existing FLAP inhibitors or developing novel ones for other therapeutic applications researchgate.net. Leukotrienes are involved in various inflammatory and allergic conditions, autoimmune diseases, and even cancer researchgate.netresearchgate.netresearchgate.net.

Research indicates that FLAP inhibitors, by blocking the formation of multiple pro-inflammatory leukotrienes, could have a wide range of therapeutic applications researchgate.net. For example, the leukotriene pathway has been implicated in diabetic nephropathy, where FLAP genes are overexpressed researchgate.net. This suggests a potential role for FLAP inhibitors in managing inflammation in chronic kidney disease.

Furthermore, some studies suggest that FLAP antagonists might influence the production of specialized pro-resolving mediators (SPMs), which are lipid mediators that promote the resolution of inflammation mdpi.comfrontiersin.org. While FLAP inhibition suppresses the formation of pro-inflammatory leukotrienes and lipoxins, it may not affect or even increase the formation of SPMs from docosahexaenoic acid (DHA) frontiersin.org. This differential impact on lipid mediator biosynthesis could offer additional therapeutic benefits beyond simply blocking pro-inflammatory signals and warrants further investigation for novel applications.

Exploration of Synergistic Therapeutic Strategies Integrating FLAP Inhibition with Other Anti-Inflammatory Modalities

Given the complex nature of inflammatory diseases, synergistic therapeutic strategies combining FLAP inhibition with other anti-inflammatory modalities hold potential researchgate.net. Targeting multiple pathways involved in inflammation could lead to more robust and sustained therapeutic effects.

For instance, combining FLAP inhibitors with inhibitors of other enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) inhibitors, has been explored, although the potential for adverse effects needs careful consideration researchgate.net. A balanced inhibition of multiple targets in the arachidonic acid pathway might offer improved anti-inflammatory activity with a better safety profile researchgate.net.

Q & A

Q. What are the key biochemical pathways targeted by Veliflapon, and how can researchers design in vitro assays to validate its mechanism of action?

Methodological Answer: To investigate this compound’s mechanism, begin with a literature review to identify proposed pathways (e.g., leukotriene biosynthesis inhibition). Design in vitro assays using recombinant enzymes (e.g., 5-lipoxygenase) or cell lines (e.g., neutrophils). Controls should include:

- Positive controls : Known enzyme inhibitors (e.g., zileuton).

- Negative controls : Vehicle-only treatments.

- Technical replicates : Triplicate measurements to ensure assay reproducibility .

Q. What experimental controls are essential when assessing this compound’s efficacy in preclinical models?

Methodological Answer: Preclinical studies require:

- Baseline controls : Untreated cohorts to account for natural disease progression.

- Vehicle controls : To isolate solvent effects.

- Dose-response groups : At least three dosage levels to establish therapeutic windows.

- Blinding protocols : Reduce bias in outcome assessment .

Q. How should researchers approach the initial pharmacokinetic (PK) profiling of this compound?

Methodological Answer: Use a tiered approach:

In silico prediction : Tools like GastroPlus® to estimate absorption properties.

In vitro assays : Caco-2 cell permeability, plasma protein binding.

Rodent PK studies : Single-dose administration with serial blood sampling. Analyze plasma via LC-MS/MS, reporting AUC, Cmax, and half-life .

Advanced Research Questions

Q. How can contradictory findings in this compound’s bioavailability across animal models be resolved methodologically?

Methodological Answer: Contradictions often arise from interspecies metabolic differences or analytical variability. Mitigate by:

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s anti-inflammatory effects?

Methodological Answer:

Q. What strategies optimize the detection of this compound metabolites in mass spectrometry-based assays?

Methodological Answer:

- Fragmentation optimization : Use collision-induced dissociation (CID) to identify diagnostic ions.

- Isotopic labeling : Synthesize deuterated this compound as an internal standard.

- Data-independent acquisition (DIA) : Enhances detection of low-abundance metabolites in complex matrices .

Methodological Best Practices

- Reproducibility : Document all synthetic procedures (e.g., solvent purity, reaction temperatures) to enable replication .

- Data transparency : Publish raw spectral data (NMR, MS) in supplementary materials .

- Conflict resolution : For contradictory results, conduct meta-analyses weighted by study quality (e.g., sample size, blinding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.